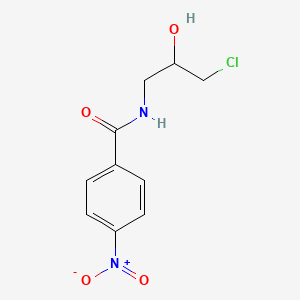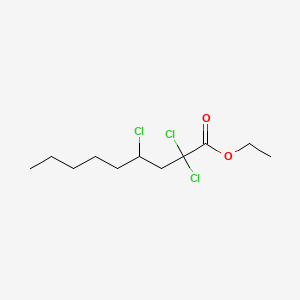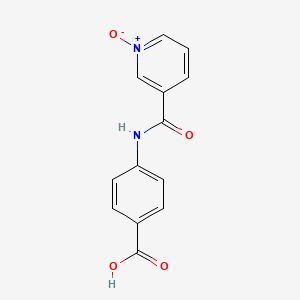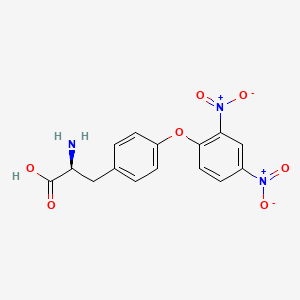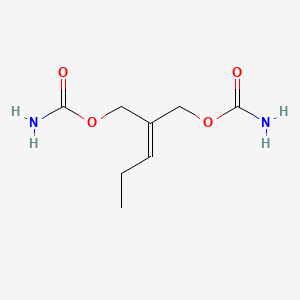
1,3-Propanediol, 2-propylidene-, dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-propylidene-, dicarbamate is a chemical compound known for its applications in various fields, including pharmaceuticals and industrial chemistry. It is a derivative of 1,3-propanediol and is characterized by the presence of two carbamate groups.
准备方法
The synthesis of 1,3-Propanediol, 2-propylidene-, dicarbamate can be achieved through several methods. One common approach involves the reaction of 1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This reaction is typically promoted by the addition of acid combining compounds such as sodium hydroxide or dialkylaniline . Industrial production methods often involve optimizing these reactions to ensure high yield and purity.
化学反应分析
1,3-Propanediol, 2-propylidene-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3-Propanediol, 2-propylidene-, dicarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It has applications in biochemical studies due to its unique chemical properties.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Propanediol, 2-propylidene-, dicarbamate involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
1,3-Propanediol, 2-propylidene-, dicarbamate can be compared with other similar compounds such as 2-phenyl-1,3-propanediol dicarbamate (Felbamate) . While both compounds share structural similarities, this compound is unique in its specific chemical properties and applications. Other similar compounds include 2-methylene-1,3-propanediol and 2,2-dimethyl-1,3-propanediyl dicarbamate .
属性
CAS 编号 |
25451-47-2 |
|---|---|
分子式 |
C8H14N2O4 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
2-(carbamoyloxymethyl)pent-2-enyl carbamate |
InChI |
InChI=1S/C8H14N2O4/c1-2-3-6(4-13-7(9)11)5-14-8(10)12/h3H,2,4-5H2,1H3,(H2,9,11)(H2,10,12) |
InChI 键 |
WRIAZWHRIAAAMU-UHFFFAOYSA-N |
规范 SMILES |
CCC=C(COC(=O)N)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


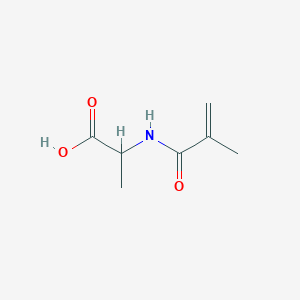
![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)
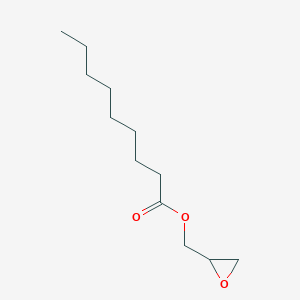
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
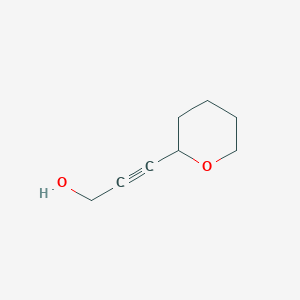
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
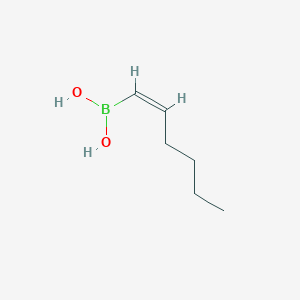
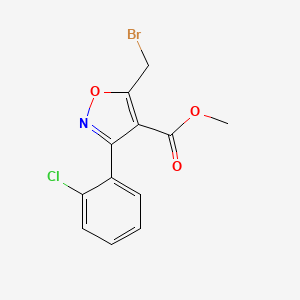
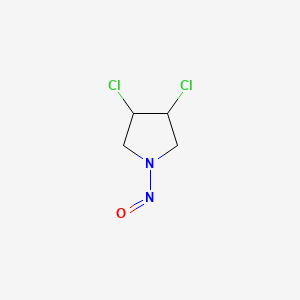
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
